(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine
Description
(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a cyclobutyl group at the 3-position and a methanamine group at the 4-position. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol . Key structural identifiers include:
- SMILES: C1CC(C1)C2=NOC=C2CN
- InChIKey:
ROBNALPUKJVGAG-UHFFFAOYSA-N
The compound’s collision cross-section (CCS) values, predicted via mass spectrometry, range from 130.0–136.4 Ų for adducts such as [M+H]⁺ and [M+Na]⁺, suggesting moderate conformational flexibility in the gas phase .
Properties
IUPAC Name |
(3-cyclobutyl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBNALPUKJVGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydroxylamine to form the oxime, followed by cyclization to yield the oxazole ring.
Industrial Production Methods
Industrial production of (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Isoxazole Core
The following compounds share the 1,2-oxazol-4-yl-methanamine scaffold but differ in substituents, leading to distinct physicochemical and functional properties:
Key Observations:
Steric and Electronic Effects :
- The cyclobutyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or methoxymethyl. This may reduce binding affinity in biological systems but improve metabolic stability .
- Methoxymethyl and phenyl substituents enhance polarity and π-interaction capabilities, respectively, impacting solubility and target engagement .
Molecular Weight and Hydrophobicity: The dimethyl analogue (126.16 g/mol) is the lightest and most lipophilic, favoring membrane permeability .
Collision Cross-Section (CCS) and Conformational Behavior
CCS data provide insights into molecular conformation in the gas phase:
| Compound | Adduct | Predicted CCS (Ų) |
|---|---|---|
| (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine | [M+H]⁺ | 130.2 |
| [M+Na]⁺ | 136.4 | |
| [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine | Data not available | — |
The target compound’s CCS values suggest a relatively compact conformation, likely due to the cyclobutyl group restricting rotational freedom.
Salt Forms and Stability
Several analogues are reported as hydrochloride salts, improving solubility and crystallinity:
Biological Activity
(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine is a chemical compound notable for its unique structural features, including a cyclobutyl group and an oxazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine, supported by research findings, case studies, and relevant data tables.
The molecular formula of (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine is C8H12N2O. Its structure allows for various chemical interactions that can influence its biological activity. The oxazole ring is known for participating in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with biological molecules, potentially modulating various biochemical pathways.
Antimicrobial Properties
Research indicates that (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
Table 1: Antimicrobial Activity of (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values observed in various studies, indicating the compound's potential as an antimicrobial agent.
Anticancer Properties
In addition to its antimicrobial effects, (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cell lines revealed that treatment with (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential mechanism of action.
The biological activity of (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine can be attributed to its interaction with various molecular targets within cells. The oxazole ring facilitates interactions with proteins involved in cell signaling pathways, while the methanamine group enhances binding affinity to target sites.
Interaction with Biological Molecules
The compound's ability to form covalent bonds with nucleophilic sites on proteins may lead to the inhibition of key enzymes or receptors involved in disease processes. This mechanism is particularly relevant in the context of cancer therapy where modulation of signaling pathways can result in altered cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
